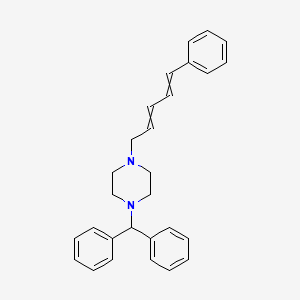
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine typically involves multi-step organic reactions. One possible route could be:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the diphenylmethyl group: This step might involve the reaction of the piperazine with diphenylmethyl chloride in the presence of a base.
Addition of the phenylpenta-2,4-dien-1-yl group: This could be done through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of corresponding oxides or ketones.
Reduction: This might result in the hydrogenation of double bonds.
Substitution: Halogenation or nitration reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce saturated hydrocarbons.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development of new therapeutic agents targeting specific receptors.
Industry: Use in the production of specialty chemicals or as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Chlorophenyl)piperazine: Used in research related to serotonin receptors.
1-(2-Pyrimidinyl)piperazine: Studied for its potential anxiolytic effects.
Uniqueness
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Propriétés
Numéro CAS |
111953-94-7 |
|---|---|
Formule moléculaire |
C28H30N2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1-benzhydryl-4-(5-phenylpenta-2,4-dienyl)piperazine |
InChI |
InChI=1S/C28H30N2/c1-5-13-25(14-6-1)15-7-4-12-20-29-21-23-30(24-22-29)28(26-16-8-2-9-17-26)27-18-10-3-11-19-27/h1-19,28H,20-24H2 |
Clé InChI |
XBDBCIXSZHCCSO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC=CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
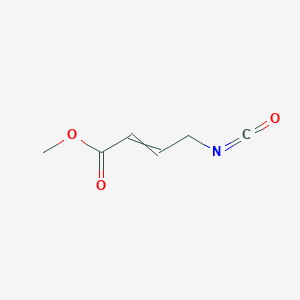
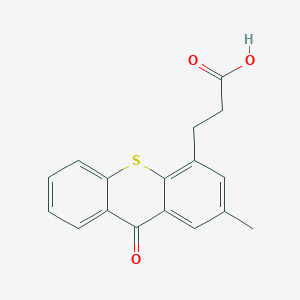
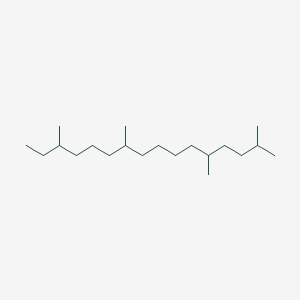
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
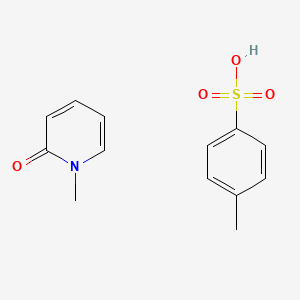

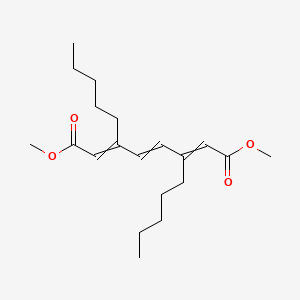
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
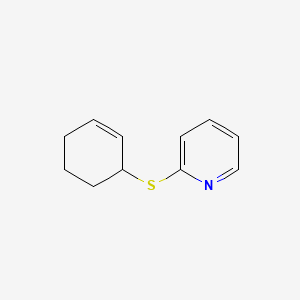
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
